molecular formula C5H14OSn B14148215 Ethoxy(trimethyl)stannane CAS No. 1070-81-1

Ethoxy(trimethyl)stannane

Cat. No.: B14148215
CAS No.: 1070-81-1
M. Wt: 208.87 g/mol
InChI Key: KQSTYIHRCQBISZ-UHFFFAOYSA-N
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Description

Ethoxy(trimethyl)stannane, also known as ethoxytrimethyltin, is an organotin compound with the molecular formula C5H14OSn. This compound is characterized by the presence of an ethoxy group (–OCH2CH3) and three methyl groups (–CH3) attached to a tin (Sn) atom. Organotin compounds are widely studied due to their diverse applications in organic synthesis, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethoxy(trimethyl)stannane can be synthesized through the reaction of trimethyltin chloride with ethanol in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:

(CH3)3SnCl + C2H5ONa → (CH3)3SnOC2H5 + NaCl\text{(CH3)3SnCl + C2H5ONa → (CH3)3SnOC2H5 + NaCl} (CH3)3SnCl + C2H5ONa → (CH3)3SnOC2H5 + NaCl

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality.

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Halides and Nucleophiles: Used in substitution reactions.

    Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.

Major Products Formed:

    Trimethyltin Halides: Formed from substitution reactions.

    Coupled Organic Products: Formed from Stille coupling reactions.

Scientific Research Applications

Ethoxy(trimethyl)stannane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethoxy(trimethyl)stannane in chemical reactions involves the formation of tin-carbon bonds and subsequent transmetalation processes. In Stille coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired coupled product . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    Methoxy(trimethyl)stannane: Similar structure but with a methoxy group instead of an ethoxy group.

    Butoxy(trimethyl)stannane: Contains a butoxy group instead of an ethoxy group.

    Trimethyl(tributylstannyl)silane: Contains a silicon atom in place of the ethoxy group.

Uniqueness: this compound is unique due to its specific reactivity and applications in Stille coupling reactions. Its ethoxy group provides distinct reactivity compared to other alkoxy-substituted stannanes, making it valuable in organic synthesis and materials science .

Properties

CAS No.

1070-81-1

Molecular Formula

C5H14OSn

Molecular Weight

208.87 g/mol

IUPAC Name

ethoxy(trimethyl)stannane

InChI

InChI=1S/C2H5O.3CH3.Sn/c1-2-3;;;;/h2H2,1H3;3*1H3;/q-1;;;;+1

InChI Key

KQSTYIHRCQBISZ-UHFFFAOYSA-N

Canonical SMILES

CCO[Sn](C)(C)C

Origin of Product

United States

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